molecular formula C9H13NO2 B12514602 3-(3-Hydroxypropylamino)phenol CAS No. 699012-00-5

3-(3-Hydroxypropylamino)phenol

Cat. No.: B12514602
CAS No.: 699012-00-5
M. Wt: 167.20 g/mol
InChI Key: APSKHWUYUMHNFK-UHFFFAOYSA-N
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Description

Significance of Aminophenol and Hydroxypropylamino Moieties in Organic Chemistry Research

The structural foundation of 3-(3-Hydroxypropylamino)phenol is built upon two key chemical moieties: aminophenol and hydroxypropylamino. Each of these components carries its own significance in the landscape of organic chemistry research.

Aminophenols are a class of aromatic compounds that feature both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. Their importance is multifaceted:

Synthetic Intermediates: Aminophenols are highly versatile precursors in the synthesis of a wide array of more complex molecules. chemicalbook.comresearchgate.net They are foundational in the production of pharmaceuticals, dyes, and photographic developers. researchgate.netkajay-remedies.comsolubilityofthings.com For instance, 4-aminophenol (B1666318) is a key intermediate in the large-scale synthesis of the common analgesic and antipyretic drug, paracetamol (acetaminophen). solubilityofthings.comnih.gov

Chemical Reactivity: The presence of both an electron-donating amino group and a hydroxyl group makes the aromatic ring highly reactive and susceptible to various chemical transformations. researchgate.net These functional groups can undergo reactions such as acylation, alkylation, and cyclization, making them valuable building blocks for creating diverse heterocyclic compounds like benzoxazoles. chemicalbook.comresearchgate.net

Biological and Material Properties: The aminophenol scaffold is associated with a range of biological activities, including antioxidant properties. solubilityofthings.comresearchgate.net This has spurred research into aminophenol derivatives for potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.netresearch-nexus.netkajay-remedies.com In materials science, they are used to synthesize polymers and nanoparticles. kajay-remedies.com

The Hydroxypropylamino moiety, which consists of a three-carbon propyl chain with a hydroxyl group and an amino group, also contributes distinct and valuable characteristics to a molecule:

Enhanced Solubility: The hydroxyl group within this moiety can form hydrogen bonds, which often enhances the water solubility of the parent molecule. This is a critical property in pharmaceutical research, as improved solubility can affect a compound's bioavailability.

Biological Interaction: The functional groups of the hydroxypropylamino chain can interact with biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions. ontosight.ai

Synthetic Handle: The terminal hydroxyl group provides a reactive site for further chemical modification, such as esterification, allowing for the synthesis of a variety of derivatives. smolecule.com

The combination of these two moieties in a single molecule creates a structure with inherent reactivity, potential biological activity, and tunable physical properties, making it a compelling subject for chemical investigation.

Rationale for Comprehensive Academic Investigation of this compound

While extensive literature on many aminophenol derivatives exists, a comprehensive academic investigation specifically into this compound is warranted for several reasons, largely extrapolated from the known properties of its constituent parts and closely related analogues. The rationale is built upon its potential as a novel compound in medicinal chemistry and materials science.

The unique arrangement of functional groups in this compound suggests several avenues for research:

Medicinal Chemistry: The aminophenol core is a known pharmacophore with established antioxidant properties. solubilityofthings.com The introduction of the hydroxypropylamino side chain could modulate this activity or introduce new biological effects. Research on related structures, such as other aminophenol derivatives, has shown potential in developing anti-inflammatory, neuroprotective, and antimicrobial agents. kajay-remedies.com Therefore, this compound is a logical candidate for synthesis and screening for a range of therapeutic activities.

Coordination Chemistry: Aminophenol compounds are known to be effective ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.com The additional donor atoms in the hydroxypropylamino side chain of this compound could lead to the formation of novel metal complexes with interesting magnetic or catalytic properties.

Materials Science: Aminophenols serve as monomers in the synthesis of specialized polymers. The hydroxyl group on the side chain of this compound offers a potential point for polymerization or for grafting onto other materials, potentially creating functional polymers with enhanced thermal stability or specific binding capabilities. It is also a structural analogue of compounds used in the formulation of hair dyes, where the combination of the phenol (B47542) ring and the amino side chain facilitates color development and binding to hair keratin. psu.edudeascal.com

Preliminary studies on analogous compounds like 3-{[(3-Hydroxypropyl)amino]methyl}phenol have indicated potential antioxidant, antimicrobial, and anti-inflammatory effects, further strengthening the case for a detailed investigation into the properties and potential applications of this compound. smolecule.com

Overview of Current and Emerging Academic Research Trajectories for Related Chemical Structures

The academic research landscape for chemical structures related to this compound is dynamic and expansive. The primary focus lies in leveraging the unique properties of the aminophenol and related scaffolds to develop new functional molecules.

Current and emerging research trajectories include:

Development of Novel Therapeutics: A major research thrust is the synthesis of new aminophenol derivatives to discover compounds with improved therapeutic profiles. research-nexus.net This includes creating analogues of existing drugs like paracetamol to find safer alternatives with reduced side effects. nih.gov Research is also heavily focused on exploring derivatives for anticancer, antibacterial, and antifungal applications, with studies often combining synthetic chemistry with biological evaluation and computational docking studies to understand structure-activity relationships. researchgate.netmdpi.com

Advanced Materials and Catalysis: There is growing interest in using aminophenol derivatives in materials science. This includes their use as building blocks for metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com These materials have potential applications in gas storage, separation, and catalysis.

Neuroprotective Agents and Drug Delivery: Emerging research is exploring the potential of para-aminophenol derivatives as neuroprotective agents for diseases like Alzheimer's and Parkinson's. kajay-remedies.com Furthermore, related structures are being investigated for use in advanced drug delivery systems, such as nanoparticles and liposomes, to improve the stability and targeted delivery of therapeutic agents. kajay-remedies.com

Multicomponent Reactions: To improve synthetic efficiency, researchers are developing novel multicomponent reactions (MCRs) to construct complex molecules containing hydroxypropylamino and other functional groups in a single step. researchgate.net This approach aligns with the principles of green chemistry by reducing waste and saving time.

This broad spectrum of research underscores the continued academic and industrial interest in the aminophenol scaffold and its derivatives. The investigation of specific, previously underexplored compounds like this compound fits logically within these established and emerging research paradigms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

699012-00-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(3-hydroxypropylamino)phenol

InChI

InChI=1S/C9H13NO2/c11-6-2-5-10-8-3-1-4-9(12)7-8/h1,3-4,7,10-12H,2,5-6H2

InChI Key

APSKHWUYUMHNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NCCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 3-(3-Hydroxypropylamino)phenol

The de novo synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the N-C bond between the aminophenol core and the hydroxypropyl side chain.

Selection of Starting Materials and Precursors

The choice of starting materials is critical for an efficient synthesis. The most direct precursors are those that contain the core aminophenol structure and the three-carbon chain with a terminal hydroxyl group. Key starting materials include:

3-Aminophenol: This is a logical and readily available starting material that provides the core aromatic structure with the amino and hydroxyl groups in the desired meta-orientation.

3-Halopropanols (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol): These bifunctional reagents serve as the source of the 3-hydroxypropyl group, with the halogen providing a reactive site for nucleophilic substitution by the amino group of 3-aminophenol.

Propylene carbonate: This can act as a green and efficient alkylating agent for N-alkylation of amines, providing the 3-hydroxypropyl moiety.

Alternative precursors for a reductive amination approach could include:

3-Hydroxybenzaldehyde: This would serve as the aromatic carbonyl component.

3-Amino-1-propanol: This would provide the amino and hydroxyl functionalities of the side chain.

The following table summarizes potential starting materials for the synthesis of this compound.

Starting Material 1Starting Material 2Synthetic Approach
3-Aminophenol3-Chloro-1-propanolN-Alkylation
3-AminophenolPropylene CarbonateN-Alkylation
3-Hydroxybenzaldehyde3-Amino-1-propanolReductive Amination

Design of Reaction Pathways and Stepwise Transformations

Two primary reaction pathways can be envisioned for the synthesis of this compound:

Pathway 1: N-Alkylation of 3-Aminophenol

This is a direct and common method for forming the C-N bond. The reaction involves the nucleophilic attack of the amino group of 3-aminophenol on an electrophilic carbon of the propyl chain.

Step 1: Reaction of 3-aminophenol with a 3-halopropanol. In this step, 3-aminophenol is reacted with a reagent like 3-chloro-1-propanol. The amino group, being more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions, selectively attacks the carbon bearing the halogen, displacing it in an SN2 reaction to form the desired product. A base is typically required to neutralize the hydrohalic acid byproduct.

Pathway 2: Reductive Amination

This two-step, one-pot process involves the formation of an imine or Schiff base intermediate, followed by its reduction to the corresponding amine.

Step 1: Imine Formation. 3-Hydroxybenzaldehyde is reacted with 3-amino-1-propanol to form an imine intermediate. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Step 2: Reduction. The resulting imine is then reduced to the secondary amine, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary.

For the N-alkylation of 3-aminophenol , key parameters to consider include:

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often used to scavenge the acid produced during the reaction. The choice and amount of base can influence the reaction rate and prevent side reactions.

Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are suitable for SN2 reactions as they can dissolve the reactants and facilitate the nucleophilic attack.

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate, often under reflux conditions. The optimal temperature will depend on the specific reactants and solvent used.

Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the potential for dialkylation of the amino group.

For the reductive amination pathway , optimization would focus on:

pH: The formation of the imine is favored under slightly acidic conditions (pH 4-5) to activate the carbonyl group without excessively protonating the amine nucleophile.

Reducing Agent: Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium borohydride can also be used, but it may also reduce the starting aldehyde.

Solvent: Alcohols such as methanol or ethanol are commonly used as solvents for reductive amination.

The following table provides a hypothetical summary of optimized conditions for the N-alkylation of 3-aminophenol with 3-chloropropanol, based on general principles.

ParameterConditionRationale
Reactants 3-Aminophenol, 3-ChloropropanolDirect precursors
Base Potassium Carbonate (K₂CO₃)Neutralizes HCl byproduct, mild
Solvent AcetoneGood solubility, suitable for SN2
Temperature RefluxIncreases reaction rate
Reaction Time 12-24 hoursTo ensure completion

Derivatization Approaches for this compound Analogs

The presence of three reactive functional groups (phenolic hydroxyl, secondary amine, and primary alcohol) in this compound allows for a wide range of derivatization possibilities to create a library of analogs.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized to form ethers and esters.

Etherification: The Williamson ether synthesis is a classic and effective method for preparing aryl ethers. jk-sci.comwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This involves deprotonating the phenolic hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether.

Esterification: Phenolic esters can be synthesized by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. scispace.commdpi.comnih.gov This reaction proceeds via nucleophilic acyl substitution.

The table below summarizes common reagents for the functionalization of the phenolic hydroxyl group.

Derivative TypeReagentReaction Conditions
Ether Alkyl Halide (e.g., CH₃I, BnBr)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)
Ester Acyl Chloride (e.g., CH₃COCl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
Ester Acid Anhydride (e.g., (CH₃CO)₂O)Base (e.g., Pyridine) or Catalyst (e.g., DMAP)

Modifications and Elongations of the Propylamino Side Chain

The propylamino side chain offers two sites for modification: the secondary amine and the terminal hydroxyl group.

Acylation of the Secondary Amine: The secondary amine can be acylated to form amides using acyl chlorides or anhydrides. Chemoselectivity between the amine and the phenolic hydroxyl can be an issue, but often the amine is more nucleophilic. Under controlled conditions, selective N-acylation can be achieved.

Further N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using another equivalent of an alkyl halide.

Chain Elongation: The terminal hydroxyl group of the propyl side chain can be converted into a good leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles (e.g., cyanide, azide, other amines) to extend the side chain and introduce new functionalities.

The following table outlines potential modifications to the propylamino side chain.

Modification SiteDerivative TypeReagent(s)
Secondary Amine AmideAcyl Chloride or Anhydride
Secondary Amine Tertiary AmineAlkyl Halide
Terminal Hydroxyl Tosylate/MesylateTosyl Chloride/Mesyl Chloride
(Activated) Terminal Carbon Nitrile (Chain Elongation)1. TsCl/MsCl, 2. NaCN

Synthesis of Conjugates and Polymeric Architectures Incorporating the Compound

The bifunctional nature of this compound, containing both a secondary amine and a phenolic hydroxyl group, renders it a versatile building block for the synthesis of more complex molecules like conjugates and polymers. These modifications are pursued to tailor its chemical and physical properties for specialized applications.

In the development of biomaterials and drug delivery systems, phenolic compounds are often conjugated to polymers like hyaluronic acid. mdpi.com Common methods for creating such conjugates include carbodiimide chemistry, which facilitates the formation of amide bonds between the amine group of a compound like this compound and the carboxylic acid groups on a polymer. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for this purpose. nih.gov Another approach involves free radical-mediated grafting, which can create covalent bonds between phenols and proteins under relatively mild conditions. nih.gov

Within polymer chemistry, this compound can act as a monomer or a functionalizing agent. Its hydroxyl and amino groups can participate in step-growth polymerization reactions to form polyesters, polyamides, or polyurethanes. The incorporation of the aminophenol moiety into the polymer backbone can impart specific properties, such as antioxidant capabilities or altered thermal stability. For instance, polymers containing phenolic structures are studied for their potential as functional plastics and biodegradable materials. nih.govmdpi.com The resulting polymeric architectures can range from linear chains to more complex three-dimensional networks, depending on the synthetic route and the other monomers involved. mdpi.com

Advanced Synthetic Techniques and Sustainable Chemistry Methodologies

The production of aminophenols is increasingly benefiting from advanced synthetic methods and the application of green chemistry principles to enhance efficiency and reduce environmental impact.

The catalytic hydrogenation of corresponding nitrophenols is a primary and modern route for synthesizing aminophenols, representing a more efficient and environmentally friendly alternative to older methods like iron-acid reduction. arxiv.orgresearchgate.net This process typically involves the use of a heterogeneous catalyst containing a noble metal, such as platinum (Pt) or palladium (Pd), often supported on carbon (Pt/C, Pd/C). arxiv.orggoogle.com

Research has focused on optimizing these catalytic systems to improve yield and selectivity. For example, bimetallic catalysts, such as Pt–Sn/Al₂O₃, have been shown to exhibit higher selectivity for the desired aminophenol product compared to monometallic catalysts. acs.org Efforts are also underway to replace precious metal catalysts with more abundant and cost-effective base metals like nickel (Ni) and copper (Cu). bcrec.idtandfonline.com Studies have demonstrated high conversion and selectivity using nickel-based catalysts, for instance, a Ni–K₂O/AC (activated carbon) catalyst achieved 97.7% conversion of p-nitrophenol with 99.3% selectivity to p-aminophenol. akjournals.com The choice of catalyst, support material, and reaction conditions (e.g., temperature, hydrogen pressure, solvent) are critical factors that influence the reaction's outcome. unive.itresearchgate.net

CatalystSupportSubstrateKey Findings/ConditionsSelectivity (%)Reference
Pt–SnAl₂O₃Nitrobenzene140 °C, 5.5 MPa CO₂, 0.2 MPa H₂85 (for p-aminophenol) acs.org
Ni–K₂OActivated Carbon (AC)p-NitrophenolAddition of K₂O enhanced catalyst alkalinity and improved reaction efficiency.99.3 (for p-aminophenol) akjournals.com
PtCarbon (Pt/C)NitrobenzeneCompared Pt/C, Pd/C, and Rh/C; Pt/C showed the highest yield for 4-aminophenol (B1666318).- unive.it
PdCarbon (Pd/C)p-NitrophenolHydrogenated in a Parr shaker with sulfuric acid.83.9 (for p-aminophenol) google.com
CuO-nanoleafγ-Al₂O₃p-NitrophenolSynthesized via wet chemical impregnation.- bcrec.id

Green chemistry principles are integral to the modern synthesis of aminophenols, aiming to minimize hazardous waste and improve sustainability. A key focus is the replacement of harsh reagents and solvents.

One significant advancement is the use of pressurized carbon dioxide (CO₂) and water as a reaction medium for the catalytic hydrogenation of nitroaromatics. acs.orgresearchgate.net This system allows for the in-situ formation of carbonic acid, which can catalyze the necessary rearrangement of the intermediate (N-phenylhydroxylamine) to the final aminophenol product. This process eliminates the need for strong mineral acids like sulfuric acid, thereby preventing the formation of large quantities of salt waste during neutralization. acs.orgresearchgate.net

Other environmentally benign approaches include:

Aqueous-phase reactions: Conducting the synthesis in water as the solvent, which is non-toxic and non-flammable. researchgate.net

Catalyst recyclability: The use of heterogeneous catalysts is inherently greener as they can be easily separated from the reaction mixture (e.g., by filtration) and reused for multiple cycles, reducing waste and cost. acs.org

Alternative energy sources: Electrochemical synthesis is being explored as a green alternative, avoiding the use of toxic chemical reducing agents and minimizing residue production. researchgate.net

Renewable feedstocks: While direct synthesis from biomass is challenging, research into producing precursors like hydroquinone from lignin depolymerization represents a long-term green strategy for aminophenol production. digitellinc.com

By adopting these advanced catalytic systems and green protocols, the synthesis of aminophenols, including this compound, can be performed in a more sustainable, efficient, and economically viable manner.

Advanced Analytical and Structural Elucidation Research

Spectroscopic Methodologies for Comprehensive Structural Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-(3-Hydroxypropylamino)phenol by providing detailed information about its atomic composition and bonding.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the protons of the hydroxyl and amino groups. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the aromatic ring typically appear in the downfield region (around 6.0-7.5 ppm). The methylene (-CH₂-) groups of the propyl chain would exhibit characteristic multiplets, with the group attached to the nitrogen atom being more deshielded than the one adjacent to the hydroxyl group. The hydroxyl and amino protons often appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group and the one bonded to the amino group would have distinct chemical shifts due to the different electronegativity of oxygen and nitrogen. The three carbon atoms of the propyl chain would also show separate signals.

A complete assignment of ¹H and ¹³C NMR data is essential for unambiguous structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.2105 - 130
Aromatic C-OH-155 - 160
Aromatic C-NH-145 - 150
N-CH₂ -CH₂-CH₂-OH3.1 - 3.345 - 50
N-CH₂-CH₂ -CH₂-OH1.7 - 1.930 - 35
N-CH₂-CH₂-CH₂ -OH3.6 - 3.860 - 65
Ar-OHVariable (broad)-
Ar-NHVariable (broad)-
CH₂-OHVariable (broad)-

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern can help in elucidating the structure. Common fragmentation pathways for aminophenols include cleavage of the alkyl chain and fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties.

Chromatographic Techniques for Compound Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. A new HPLC method for the simultaneous determination of aminophenol isomers has been developed using a mixed-mode stationary phase that includes both strong cation exchange (SCX) and C18 moieties. nih.gov

Method development for this compound would involve optimizing several parameters:

Stationary Phase: A reversed-phase column (e.g., C18 or C8) is commonly used for the analysis of polar aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for controlling the retention of the ionizable amino and phenolic groups.

Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength would be set at the absorption maximum of the compound.

A validated HPLC method would demonstrate good linearity, accuracy, precision, and sensitivity (limits of detection and quantification).

Interactive Data Table: Exemplary HPLC Method Parameters for Aminophenol Analysis

ParameterCondition
Column Mixed-mode SCX/C18
Mobile Phase Aqueous phosphate buffer (pH 4.85) : Methanol = 85:15 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 10 µL

Source: Adapted from a method for aminophenol isomers. researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. Since this compound has polar functional groups (-OH and -NH), it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

Common derivatization strategies for phenols and amines include:

Silylation: Reacting the compound with a silylating agent (e.g., BSTFA) to replace the active hydrogens of the hydroxyl and amino groups with trimethylsilyl (TMS) groups.

Acylation: Treating the compound with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to form ester and amide derivatives. oup.com

The resulting volatile derivative can then be separated on a GC column (typically a capillary column with a nonpolar or medium-polarity stationary phase) and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). A GC-MS method provides both chromatographic separation and mass spectral information, allowing for highly selective and sensitive analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict molecular geometry, electronic structure, and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.comyoutube.comyoutube.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energy Gaps for Aminophenol Derivatives This table presents illustrative data from related compounds to demonstrate the application of the methodology, as specific values for 3-(3-Hydroxypropylamino)phenol were not found in the searched literature.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
2-((E)-(2,4-dichlorobenzylidene)amino)phenol WB97XD/aug-cc-pVTZ - - 3.54 researchgate.net

To predict where a chemical reaction is most likely to occur on a molecule, computational chemists use reactivity descriptors. Molecular Electrostatic Potential (MEP) maps and Fukui functions are powerful tools for this purpose.

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netmdpi.comwalisongo.ac.id It uses a color scale to indicate charge distribution: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id For a molecule like this compound, MEP analysis would likely show negative potential around the phenolic oxygen and the amino nitrogen, identifying them as key sites for interaction with electrophiles. researchgate.net

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites by analyzing how the electron density changes with the addition or removal of an electron. researchgate.net This helps to identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.net This analysis is crucial for understanding reaction mechanisms and predicting the outcome of chemical transformations.

Molecular Modeling and Simulation for Biological Interaction Hypothesis Generation

Molecular modeling techniques are used to simulate the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (receptor), like an enzyme or protein. These simulations can predict the preferred binding orientation and affinity, providing hypotheses about the molecule's potential biological activity.

Molecular docking is a computational method that predicts the most favorable binding pose of a ligand within the active site of a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the receptor. nih.gov

While no specific docking studies for this compound were identified, research on related phenolic compounds highlights the utility of this approach. For example, derivatives of aminophenol and other phenolic compounds have been docked into the active sites of various enzymes, such as cyclooxygenases, tyrosinase, and collagenase, to investigate their inhibitory potential. mdpi.comnih.govresearchgate.netmdpi.com The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity. nih.govresearchgate.net These studies demonstrate significant interactions, such as hydrogen bonds and hydrophobic interactions, between the phenolic ligands and amino acid residues in the receptor's active site. researchgate.netnih.gov

Table 2: Example of Molecular Docking Scores for Phenolic Compounds Against a Macromolecular Target This table is illustrative and uses data from related compounds to show typical results from docking simulations. Specific docking scores for this compound are not available in the cited literature.

Ligand Target Enzyme Docking Score (kcal/mol) Reference
Rutin Human Pancreatic α-amylase -9.40 nih.gov
Nicotiflorin Human Pancreatic α-amylase -9.10 nih.gov
Isoquercetin Human Pancreatic α-amylase -8.80 nih.gov
Astragalin Human Pancreatic α-amylase -8.50 nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. mdpi.comresearchgate.net When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose and provide insights into the conformational changes that occur upon binding. nih.govnasa.govresearchgate.net

By simulating the complex in a realistic environment (e.g., surrounded by water molecules), MD can calculate key parameters like the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. These simulations can reveal the flexibility of the ligand and the receptor, showing how they adapt to each other to maintain a stable interaction. mdpi.com This level of detail is critical for generating robust hypotheses about a compound's biological mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.comresearchgate.net

A QSAR study on a series of aminophenol derivatives, including this compound, would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, physicochemical, or electronic. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that links these descriptors to an experimentally measured activity (e.g., enzyme inhibition, toxicity). researchgate.net

The reliability of a QSAR model is assessed through rigorous validation techniques. nih.gov Successful QSAR models are valuable tools in the early stages of drug discovery or chemical risk assessment, as they allow for the rapid screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Table 3: Common Types of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds This table lists descriptor categories relevant to QSAR modeling for phenols, as found in the literature. Specific QSAR models including this compound were not identified.

Descriptor Category Examples Potential Relevance Reference
Electronic HOMO/LUMO energies, Electrophilicity index, Partial charges Describe the molecule's ability to participate in electronic interactions and reactions. nih.gov
Physicochemical LogP (Octanol-water partition coefficient), Molar refractivity Relate to the molecule's hydrophobicity and transport properties. mdpi.com
Topological Molecular connectivity indices, Shape indices Quantify molecular size, shape, and branching. mdpi.com

| Constitutional | Molecular weight, Atom counts | Basic descriptors of the molecule's composition. | nih.gov |

Conformational Analysis and Intermolecular Hydrogen Bonding Network Investigations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the conformational analysis and intermolecular hydrogen bonding network of this compound. While computational studies have been performed on various other aminophenol derivatives, research providing detailed data such as stable conformers, potential energy surfaces, dihedral angles, and specific hydrogen bond networks for this compound is not publicly available at this time.

Therefore, it is not possible to present detailed research findings or specific data tables on the conformational landscape and hydrogen bonding patterns of this particular compound. However, based on the general principles of computational chemistry and studies on structurally related molecules, a theoretical framework for such an investigation can be described.

The presence of both hydroxyl (-OH) and secondary amine (-NH-) groups, which can act as hydrogen bond donors, and the oxygen and nitrogen atoms, which can act as hydrogen bond acceptors, indicates that this compound has the potential to form a complex network of intermolecular hydrogen bonds. In a condensed phase, these interactions would play a crucial role in determining the compound's physical properties. A computational investigation would typically quantify the strength and geometry of these hydrogen bonds.

Given the lack of specific data, the following tables are presented as illustrative examples of how such findings would be organized, based on computational studies of other phenolic compounds. The values within are hypothetical and are included to demonstrate the format of data that would be generated from a dedicated computational analysis.

Table 1: Hypothetical Torsional Angle Ranges for Low-Energy Conformers of this compound

Dihedral AngleDescriptionHypothetical Range (degrees)
τ1 (C-C-N-C)Rotation of the propyl chain relative to the amino group-180 to +180
τ2 (C-N-C-C)Rotation around the N-C(aromatic) bond0 to 360
τ3 (C-C-C-O)Rotation of the terminal hydroxyl group-180 to +180

Note: This table is for illustrative purposes only. The data is not based on actual computational results for this compound.

Table 2: Hypothetical Intermolecular Hydrogen Bond Parameters for this compound Dimers

DonorAcceptorH···A Distance (Å)D-H···A Angle (°)
Phenolic -OHAmino -NHHypothetical ValueHypothetical Value
Amino -NHPhenolic -OHHypothetical ValueHypothetical Value
Propyl -OHPhenolic -OHHypothetical ValueHypothetical Value
Propyl -OHAmino -NHHypothetical ValueHypothetical Value

Note: This table is for illustrative purposes only. The data is not based on actual computational results for this compound.

Future computational studies employing methods such as Density Functional Theory (DFT) and molecular dynamics simulations would be necessary to elucidate the specific conformational preferences and the nature of the intermolecular hydrogen bonding network for this compound. Such research would provide valuable insights into the structure-property relationships of this compound.

Investigation of Biological Interactions and Mechanistic Pathways Pre Clinical and in Vitro Focus

Elucidation of Molecular and Cellular Mechanisms of Action in Model Systems

There is no available scientific literature detailing the molecular and cellular mechanisms of action for 3-(3-Hydroxypropylamino)phenol in any model systems.

Receptor Binding and Signaling Pathway Modulation Studies (In Vitro)

No in vitro studies have been published that investigate the receptor binding affinity or signaling pathway modulation effects of this compound. While studies exist for the broader class of phenolic compounds and their potential interactions with various receptors, such as estrogen receptors, this specific data is absent for the target compound.

Enzyme Inhibition or Activation Profiling in Cell-Free Assays

Information regarding the ability of this compound to inhibit or activate enzymes in cell-free assays is not present in the current body of scientific research. General studies on other aminophenol derivatives have explored activities like α-amylase and α-glucosidase inhibition, but these findings cannot be attributed to this compound.

Development of Pre-clinical In Vitro Assay Systems for Activity Profiling

There are no published reports on the development or use of specific pre-clinical in vitro assay systems designed to profile the biological activity of this compound. Methodologies such as cell viability assays (e.g., resazurin test, ATP measurement) and reactive oxygen species (ROS) detection have been applied to other aminophenols, but not to this specific compound.

Theoretical Frameworks for Predicting and Interpreting Biological Activities

No theoretical or computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations, have been conducted for this compound. While such frameworks are used to predict the biological activities of related chemical classes, they have not been applied to or reported for this particular molecule.

Potential Research Applications and Future Directions

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The dual functionality of 3-(3-Hydroxypropylamino)phenol renders it a highly adaptable intermediate in organic synthesis. The phenol (B47542) group allows for electrophilic aromatic substitution reactions, enabling the introduction of various substituents onto the aromatic ring. Concurrently, the secondary amine and primary alcohol on the side chain provide sites for nucleophilic reactions, acylation, alkylation, and esterification.

This versatility allows it to serve as a foundational component in the multi-step synthesis of more complex molecular architectures. For instance, the amine can be used as a coupling point for building larger molecules, while the phenol group can be modified to tune electronic properties or serve as an anchor point for other functionalities. Aminophenols, as a class, are crucial precursors in the synthesis of many high-value chemicals and pharmaceutical products. taylorandfrancis.com The synthesis of heterocyclic systems, which are core structures in many pharmaceuticals, can be initiated from aminophenol-based scaffolds. For example, the reaction of aminophenols with other reagents can lead to the formation of quinazolinone or pyrimido[1,6-a]pyrimidine analogs, which are known to possess a wide range of biological activities.

Scaffold Design and Modification in Medicinal Chemistry Research

In medicinal chemistry, the aminophenol structure is a recognized pharmacophore present in numerous bioactive compounds. nsf.gov The structure of this compound can serve as a central scaffold for the design and synthesis of new therapeutic agents.

The development of new drugs often involves creating a series of analogs from a parent structure to establish structure-activity relationships (SAR). nih.gov The this compound scaffold offers multiple points for modification to explore such relationships. For example, structure-activity relationship studies on the aminophenol derivative Fenretinide have shown that the 4-aminophenol (B1666318) moiety is key to its ability to suppress cancer cell growth. nih.gov

Systematic modifications could include:

Altering the side chain: The length of the propyl chain could be varied, or the hydroxyl group could be repositioned or converted to other functional groups (e.g., ethers, esters) to modulate lipophilicity and hydrogen bonding capacity.

Substitution on the aromatic ring: Introducing substituents such as halogens, alkyl, or nitro groups onto the phenol ring can significantly alter the compound's electronic properties, metabolic stability, and receptor binding affinity.

Derivatization of the amine: The secondary amine can be converted to amides, sulfonamides, or tertiary amines to explore different biological interactions.

These explorations could lead to the discovery of novel agents with a range of potential therapeutic applications, drawing inspiration from existing aminophenol-based drugs.

Analog Modification Strategy Target Property Modulation Potential Therapeutic Area
Varying alkyl chain lengthLipophilicity, Membrane PermeabilityOncology, Neurology
Ring substitution (e.g., halogens)Electronic properties, Metabolic stabilityAntimicrobial, Anti-inflammatory
N-Acylation/N-AlkylationHydrogen bonding, Receptor interactionAnalgesics, Cardiovascular
O-Alkylation/O-Acylation of phenolsProdrug formation, BioavailabilityVarious

This table presents theoretical avenues for analog exploration based on established medicinal chemistry principles.

Many phenolic drugs face challenges with bioavailability due to first-pass metabolism or poor solubility. nih.gov Prodrug design is a well-established strategy to overcome these pharmacokinetic barriers. ijpcbs.com The phenolic hydroxyl group and the side-chain hydroxyl group in this compound are ideal handles for prodrug modifications. nih.govscite.ai

Theoretical prodrug strategies include:

Ester Prodrugs: The hydroxyl groups can be converted into esters (e.g., acetate, amino acid esters), which can mask the polar hydroxyl group, increasing lipophilicity and enhancing membrane permeability. nih.gov These esters are designed to be cleaved by endogenous esterase enzymes in the body to release the active parent drug.

Phosphate Esters: Conversion to a phosphate ester can dramatically increase aqueous solubility, making the compound suitable for parenteral formulations. acs.org

Carbamates: The phenolic hydroxyl can be converted to a carbamate, which can offer a different hydrolysis profile compared to simple esters and may provide improved chemical stability. scite.ai

These approaches could enhance the delivery of potential drug candidates derived from this scaffold to their target sites. ijpcbs.com

Prodrug Moiety Target Functional Group Primary Goal Cleavage Mechanism
Ester (e.g., Acetate, Benzoate)Phenolic or Propyl HydroxylIncrease Lipophilicity/PermeabilityEsterases
Amino Acid EsterPhenolic or Propyl HydroxylImprove Solubility/Transporter TargetingEsterases, Peptidases
Phosphate EsterPhenolic or Propyl HydroxylIncrease Aqueous SolubilityPhosphatases
CarbamatePhenolic HydroxylModulate Stability & Release RateEsterases, Chemical Hydrolysis

This table outlines potential prodrug strategies applicable to this compound based on common chemical approaches.

Advanced Material Science Applications (e.g., Polymer Chemistry, Dyes)

The reactivity of this compound also makes it a candidate for applications in material science.

Polymer Chemistry: Phenols and amines are common monomers used in condensation polymerization. This compound could potentially be used as a monomer or co-monomer in the synthesis of novel polymers. For example, it could react with aldehydes like formaldehyde to form thermosetting resins, similar to phenol-formaldehyde resins (Bakelite). mgcub.ac.inwikipedia.org The presence of the flexible hydroxypropylamino side chain could impart unique properties such as improved solubility or modified thermal characteristics compared to traditional phenolic resins. uc.edu

Dyes: Aminophenols are well-known precursors in the synthesis of dyes. taylorandfrancis.comresearchgate.net The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. scholarsresearchlibrary.com The phenol ring acts as a coupling component. A related compound, 4-hydroxypropylamino-3-nitrophenol, is used as a direct hair dye, demonstrating the utility of this class of compounds in colorant applications. thegoodscentscompany.comeuropa.eudeascal.com Similarly, 3-aminophenol derivatives are used to synthesize fluorescent dyes like rhodamines. wpmucdn.com The specific structure of this compound could be exploited to create new dyes with distinct colors and properties for textiles, imaging, or other applications. mdpi.com

Application Area Role of this compound Relevant Functional Groups Potential Product/Material
Polymer ChemistryMonomer / Co-monomerPhenolic -OH, Aromatic C-H, Amino N-HPhenolic Resins, Polyamides, Polyethers
Dye SynthesisDiazo component precursor / Coupling agentAmino N-H, Phenolic RingAzo Dyes, Fluorescent Dyes

This table summarizes potential applications in material science based on the compound's functional groups.

Emerging Research Areas and Unexplored Scientific Avenues for Aminophenols

Beyond established applications, the broader class of aminophenols is being investigated in several emerging fields, suggesting future research directions for this compound.

Neuroprotective Agents: Recent studies have indicated that some aminophenol derivatives may possess neuroprotective properties, offering potential avenues for developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease. kajay-remedies.com

Drug Delivery Systems: Aminophenol-based structures are being explored for their utility in creating advanced drug delivery systems, such as nanoparticles and polymer carriers, to improve the stability and targeted delivery of therapeutic agents. kajay-remedies.com

Antioxidant Compounds: The phenol moiety is a well-known antioxidant pharmacophore. acs.org Research into aminophenol derivatives has shown potential for developing new antioxidant compounds that could help mitigate oxidative stress-related conditions. kajay-remedies.com

Environmental Remediation: Certain aminophenol-based compounds are being investigated for their capacity to degrade environmental pollutants through chemical reactions, suggesting a role in cleaning up contaminated soil and water. kajay-remedies.com

Future research could focus on synthesizing and evaluating this compound and its derivatives in these novel contexts to unlock their full scientific potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.